molecular formula C13H19NO3 B554729 H-D-Tyr(tBu)-OH CAS No. 186698-58-8

H-D-Tyr(tBu)-OH

Cat. No.: B554729
CAS No.: 186698-58-8
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-LLVKDONJSA-N
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Description

H-D-Tyrosine(tert-butyl)-OH, also known as H-D-Tyr(tBu)-OH, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl group attached to the hydroxyl group of the tyrosine side chain. This modification enhances the compound’s stability and hydrophobicity, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyrosine(tert-butyl)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of H-D-Tyrosine(tert-butyl)-OH.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of H-D-Tyrosine(tert-butyl)-OH may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Tyrosine(tert-butyl)-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tyrosine derivatives with reduced functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce tyrosine derivatives with altered functional groups.

Scientific Research Applications

H-D-Tyrosine(tert-butyl)-OH has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of other tyrosine derivatives.

    Biology: The compound is used in the study of protein structure and function, particularly in the investigation of tyrosine phosphorylation and its role in signal transduction.

    Medicine: H-D-Tyrosine(tert-butyl)-OH is used in the development of pharmaceuticals, particularly in the design of tyrosine kinase inhibitors for cancer therapy.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of H-D-Tyrosine(tert-butyl)-OH involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s stability and hydrophobicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence protein folding, stability, and function, particularly in the context of tyrosine phosphorylation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    H-D-Tyrosine-OH: The unmodified form of tyrosine, lacking the tert-butyl group.

    H-D-Tyrosine(benzyl)-OH: A derivative of tyrosine with a benzyl group attached to the hydroxyl group.

    H-D-Tyrosine(methyl)-OH: A derivative of tyrosine with a methyl group attached to the hydroxyl group.

Uniqueness

H-D-Tyrosine(tert-butyl)-OH is unique due to the presence of the tert-butyl group, which enhances its stability and hydrophobicity. This makes it particularly useful in applications where increased stability and hydrophobic interactions are desired, such as in peptide synthesis and the study of protein-ligand interactions.

Properties

IUPAC Name

(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428589
Record name O-tert-Butyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186698-58-8
Record name O-tert-Butyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186698-58-8
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